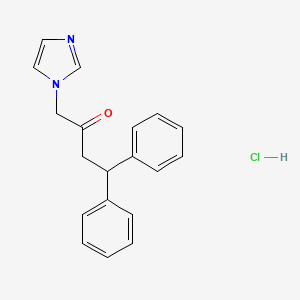
1-(1H-imidazol-1-yl)-4,4-diphenylbutan-2-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1H-imidazol-1-yl)-4,4-diphenylbutan-2-one hydrochloride, also known as CLP290, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various neurological disorders. It was first synthesized in 2005 by researchers at the University of California, San Francisco, and has since been the subject of numerous scientific studies.
Mecanismo De Acción
1-(1H-imidazol-1-yl)-4,4-diphenylbutan-2-one hydrochloride acts as a positive allosteric modulator of TRPC6 channels, which are expressed in various neuronal tissues. By binding to a specific site on the channel, this compound enhances the activity of TRPC6, leading to an increase in intracellular calcium levels. This, in turn, leads to the activation of downstream signaling pathways that modulate neuronal excitability and synaptic transmission.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects on neuronal tissues. It increases the amplitude and duration of calcium signals in neurons, enhances synaptic transmission, and modulates the activity of various ion channels and receptors. These effects are thought to underlie the therapeutic potential of this compound in neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 1-(1H-imidazol-1-yl)-4,4-diphenylbutan-2-one hydrochloride is its selectivity for TRPC6 channels, which allows for targeted modulation of neuronal activity. It is also relatively easy to synthesize and has been extensively characterized in vitro and in vivo. However, there are some limitations to its use in lab experiments. This compound has poor solubility in aqueous solutions, which can limit its effectiveness in some assays. It also has limited bioavailability and may require high doses to achieve therapeutic effects.
Direcciones Futuras
There are several potential future directions for research on 1-(1H-imidazol-1-yl)-4,4-diphenylbutan-2-one hydrochloride. One area of interest is the development of more potent and selective TRPC6 modulators that can be used in a clinical setting. Another direction is the investigation of this compound's potential therapeutic applications in other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanisms underlying this compound's effects on neuronal activity and to optimize its pharmacokinetic properties for clinical use.
Métodos De Síntesis
The synthesis of 1-(1H-imidazol-1-yl)-4,4-diphenylbutan-2-one hydrochloride involves a multi-step process that begins with the reaction of 1H-imidazole with benzaldehyde to form 1-(1H-imidazol-1-yl)benzene. This intermediate is then reacted with 4,4-diphenylbutan-2-one in the presence of a reducing agent to yield this compound. The final product is obtained as a hydrochloride salt.
Aplicaciones Científicas De Investigación
1-(1H-imidazol-1-yl)-4,4-diphenylbutan-2-one hydrochloride has been primarily studied for its potential therapeutic applications in neurological disorders such as epilepsy, neuropathic pain, and traumatic brain injury. It has been shown to modulate the activity of a specific ion channel called TRPC6, which is involved in the regulation of calcium signaling in neurons. By selectively targeting this ion channel, this compound has the potential to modulate neuronal excitability and reduce the severity of seizures and neuropathic pain.
Propiedades
IUPAC Name |
1-imidazol-1-yl-4,4-diphenylbutan-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O.ClH/c22-18(14-21-12-11-20-15-21)13-19(16-7-3-1-4-8-16)17-9-5-2-6-10-17;/h1-12,15,19H,13-14H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSITLPEDYABLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)CN2C=CN=C2)C3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

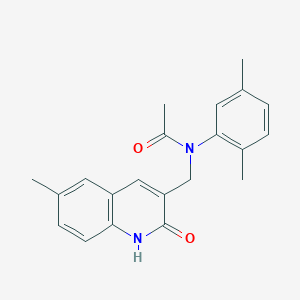
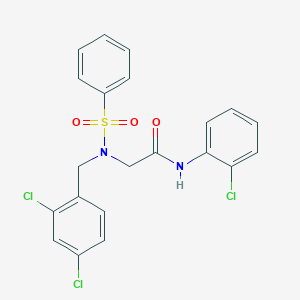
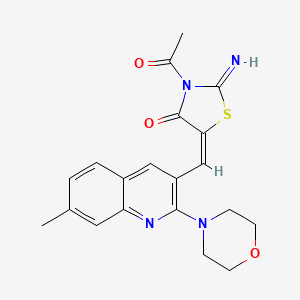
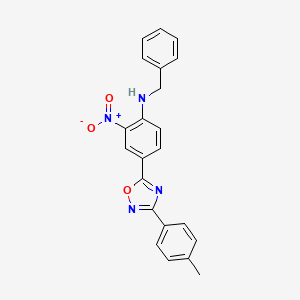

![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7696800.png)
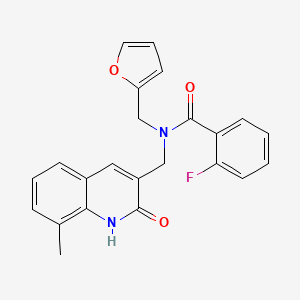
![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7696809.png)
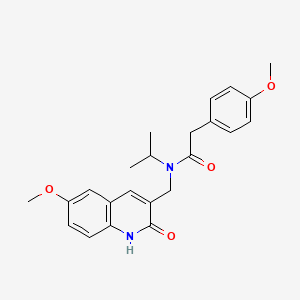

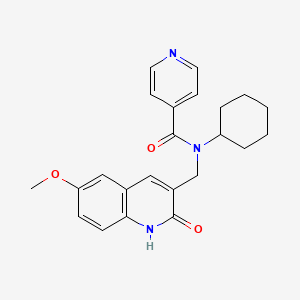
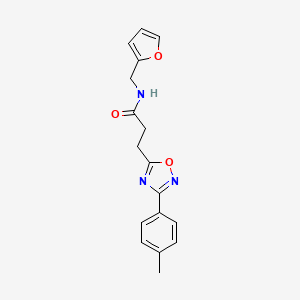
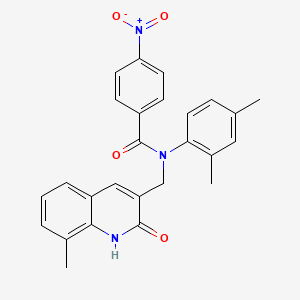
![N-cyclopropyl-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7696851.png)